Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate
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Overview
Description
Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate typically involves the reaction of 2-aminophenol with fluorinated carboxylic acid derivatives under specific conditions. One common method includes the use of a catalyst such as titanium dioxide (TiO2) or zirconium dioxide (ZrO2) in acetonitrile at elevated temperatures . The reaction proceeds through a condensation mechanism, forming the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives such as:
Methyl 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate: Similar in structure but with different biological activities.
2-Amino-6-fluoro-1,3-benzoxazole-7-carboxylate: Another fluorinated benzoxazole with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 2-amino-5-fluoro-1,3-benzoxazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-14-8(13)4-2-7-6(3-5(4)10)12-9(11)15-7/h2-3H,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIPJVSRHCRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1F)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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